molecular formula C14H16F3N3O3 B6903073 N-[[4-[3-(trifluoromethyl)pyridine-4-carbonyl]morpholin-2-yl]methyl]acetamide

N-[[4-[3-(trifluoromethyl)pyridine-4-carbonyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B6903073
M. Wt: 331.29 g/mol
InChI Key: FNBIGYAJXJZFFT-UHFFFAOYSA-N
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Description

N-[[4-[3-(trifluoromethyl)pyridine-4-carbonyl]morpholin-2-yl]methyl]acetamide: is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, a morpholine ring, and an acetamide group

Properties

IUPAC Name

N-[[4-[3-(trifluoromethyl)pyridine-4-carbonyl]morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3/c1-9(21)19-6-10-8-20(4-5-23-10)13(22)11-2-3-18-7-12(11)14(15,16)17/h2-3,7,10H,4-6,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBIGYAJXJZFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C(=O)C2=C(C=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-[3-(trifluoromethyl)pyridine-4-carbonyl]morpholin-2-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-(trifluoromethyl)pyridine, undergoes a carbonylation reaction to introduce the carbonyl group at the 4-position.

    Morpholine Ring Introduction: The carbonylated pyridine derivative is then reacted with morpholine under specific conditions to form the morpholin-2-yl intermediate.

    Acetamide Formation: Finally, the intermediate is treated with acetic anhydride to introduce the acetamide group, resulting in the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as hydrophobic coatings.

Mechanism of Action

The mechanism of action of N-[[4-[3-(trifluoromethyl)pyridine-4-carbonyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The morpholine ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • **N-[[4-(trifluoromethyl)phenyl]morpholin-2-yl]methyl]acetamide
  • **N-[[4-(trifluoromethyl)pyridine-3-carbonyl]morpholin-2-yl]methyl]acetamide

Comparison:

    Structural Differences: The position of the trifluoromethyl group and the carbonyl group on the pyridine ring can significantly affect the compound’s reactivity and biological activity.

    Unique Properties: The specific arrangement of functional groups in N-[[4-[3-(trifluoromethyl)pyridine-4-carbonyl]morpholin-2-yl]methyl]acetamide may confer unique properties, such as enhanced stability or selectivity in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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